[5-(3-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892415-93-9
Cat. No.: VC5264694
Molecular Formula: C26H22FN3O2S
Molecular Weight: 459.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892415-93-9 |
|---|---|
| Molecular Formula | C26H22FN3O2S |
| Molecular Weight | 459.54 |
| IUPAC Name | [5-(3-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C26H22FN3O2S/c1-15-6-8-17(9-7-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-4-3-5-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3 |
| Standard InChI Key | YZCJYUUVKWXJIA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)F |
Introduction
The compound 5-(3-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule belonging to the class of triazatricyclo compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. This specific compound features a unique structural arrangement, including a fluorophenyl group and a methylsulfanyl group, which are crucial for its potential interactions with biological targets.
Structural Features
-
Molecular Formula: Not explicitly provided in the available literature, but it can be inferred from its structural components.
-
Functional Groups: Includes a fluorophenyl group, a methylsulfanyl group, and a triazole ring structure.
-
Ring System: The compound contains a triazatricyclo ring system, which is a complex arrangement of rings including a triazole ring.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of the triazole ring and the incorporation of the fluorophenyl and methylsulfanyl groups. Advanced techniques in organic synthesis and computational chemistry are often employed to design and synthesize such complex molecules.
Comparison with Similar Compounds
| Compound | Molecular Formula | Structural Features | Biological Activity |
|---|---|---|---|
| [5-(3-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](pplx://action/followup) | Not specified | Fluorophenyl, methylsulfanyl, triazole ring | Potential therapeutic applications |
| 6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | C19H15FN4OS | Fluorophenyl, methylsulfanyl, pyrazolopyrimidine ring | Not specified |
| 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one | C18H14FN3O2S2 | Fluorophenyl, thiadiazole, thiazolidinone rings | Structural analysis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume